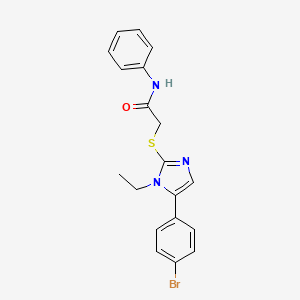

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide

Description

2-((5-(4-Bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic acetamide derivative featuring a thioether-linked imidazole core. Key structural elements include:

- Imidazole ring: Substituted at position 5 with a 4-bromophenyl group and at position 1 with an ethyl group.

- Thioether bridge: Connects the imidazole to an acetamide moiety.

- N-phenylacetamide: Provides a hydrophobic aromatic terminus.

This compound is hypothesized to exhibit biological activity due to structural motifs common in enzyme inhibitors (e.g., IMPDH inhibitors, as suggested by ) . Its synthesis likely involves coupling a 1-ethyl-5-(4-bromophenyl)-1H-imidazole-2-thiol precursor with a 2-chloro-N-phenylacetamide intermediate under basic conditions, analogous to methods described in and .

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-ethylimidazol-2-yl]sulfanyl-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3OS/c1-2-23-17(14-8-10-15(20)11-9-14)12-21-19(23)25-13-18(24)22-16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRXHYUIUHNHOFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal with an amine and an aldehyde.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS).

Thioether Formation: The thioether linkage is formed by reacting the imidazole derivative with a thiol compound under basic conditions.

Acylation: The final step involves the acylation of the thioether-imidazole intermediate with phenylacetyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones

Reduction: Formation of reduced imidazole derivatives

Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related derivatives below, focusing on substituent effects, synthesis, and inferred biological properties.

Table 1: Structural Comparison

Key Observations

Compound 9’s 1-(4-methoxyphenyl) group introduces electron-donating effects, which may alter binding interactions in enzymatic targets .

Acetamide Modifications :

- The N-phenyl group in the target compound provides a hydrophobic interface, whereas Compound 9’s N-(thiazol-2-yl) adds heterocyclic polarity, likely affecting solubility and target selectivity .

- ’s acetamide derivative positions the bromophenyl on the α-carbon, diverging from the imidazole-linked bromophenyl in the target compound .

Synthetic Routes :

- The target compound’s synthesis parallels methods for Compound 20, but requires a 1-ethyl-imidazole precursor , complicating purification compared to unsubstituted analogs .

- Compound 9’s synthesis () uses a thiazole-linked acetamide, necessitating specialized coupling agents like CDI () .

Research Findings and Implications

- Structural Characterization : IR and NMR data () confirm the target compound’s tautomeric stability and absence of thiol tautomers, similar to triazole-thiones in .

- Thermal Properties : Melting points for analogs range from 75–90°C (), suggesting the target compound may exhibit comparable thermal stability .

- Drug Design Insights :

Biological Activity

2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a thiazole ring, and a bromophenyl substituent, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, along with relevant research findings and case studies.

The molecular formula for this compound is , with a molecular weight of approximately 423.35 g/mol. The compound's structure allows for various chemical transformations, which can enhance its biological activity through interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C16H15BrN4OS2 |

| Molecular Weight | 423.35 g/mol |

| CAS Number | 1207023-66-2 |

Antimicrobial Activity

Preliminary studies indicate that compounds similar to 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide exhibit significant antimicrobial activity against both gram-positive and gram-negative bacteria. The presence of the imidazole and thiazole rings enhances the compound's interaction with microbial targets, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have demonstrated that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, one study reported that a related compound exhibited outstanding antiproliferative activity against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells, showing IC50 values comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Case Study: Apoptosis Induction

A specific derivative demonstrated a selective index indicating that normal cells showed significantly higher tolerance compared to tumor cells. The mechanism involved the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2, leading to increased apoptosis rates in cancer cells .

The mechanism by which 2-((5-(4-bromophenyl)-1-ethyl-1H-imidazol-2-yl)thio)-N-phenylacetamide exerts its biological effects is believed to involve:

- Binding Interactions : The compound may interact with specific enzymes or receptors, modulating their activity.

- Inhibition of Enzymatic Activity : This could lead to the disruption of critical biochemical pathways involved in cell proliferation and survival.

- Induction of Apoptosis : As evidenced by increased expression levels of apoptotic markers in treated cancer cells.

Research Findings

Research has shown that the structural features of this compound contribute significantly to its biological activities:

| Biological Activity | Observations |

|---|---|

| Antimicrobial | Effective against gram-positive and gram-negative bacteria |

| Anticancer | Induces apoptosis in A549, SGC-7901, and HeLa cell lines |

| Mechanism | Involves modulation of apoptotic pathways through protein expression changes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.